3-Benzyl-4-methoxy-4-oxobutanoic acid

Description

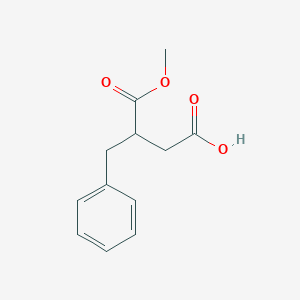

3-Benzyl-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O4 It is characterized by a benzyl group attached to a methoxy-substituted butanoic acid backbone

Properties

IUPAC Name |

3-benzyl-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-12(15)10(8-11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNMUVFKMIOEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-4-methoxy-4-oxobutanoic acid typically involves the reaction of benzyl bromide with 4-methoxy-4-oxobutanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the carboxylate group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Formation of benzyl-substituted carboxylic acids.

Reduction: Formation of benzyl-substituted alcohols.

Substitution: Formation of various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-4-methoxy-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-4-oxobutanoic acid: Lacks the benzyl group, resulting in different chemical properties and reactivity.

3-Benzyl-4-oxobutanoic acid: Lacks the methoxy group, which affects its solubility and reactivity.

4-Methoxy-2-methylene-4-oxobutanoic acid: Contains a methylene group, leading to different reactivity patterns.

Uniqueness

3-Benzyl-4-methoxy-4-oxobutanoic acid is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Biological Activity

3-Benzyl-4-methoxy-4-oxobutanoic acid (C₁₂H₁₄O₄) is an organic compound notable for its structural features, which include a benzyl group, a methoxy group, and a keto group within a butanoic acid framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and analgesic properties.

- Molecular Formula : C₁₂H₁₄O₄

- Molecular Weight : 222.24 g/mol

- Structure : The presence of both benzyl and methoxy groups enhances the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes by binding to their active sites, which blocks substrate access and alters various biochemical pathways. Notably, it may inhibit enzymes involved in kynurenine metabolism, potentially impacting neurological health.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that the compound can reduce inflammation by modulating pro-inflammatory cytokines.

- Analgesic Effects : Its potential to alleviate pain has been noted, making it a candidate for further pharmacological evaluation.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl, Methoxy, Keto | Anti-inflammatory, Analgesic |

| 3-Benzyl-4-hydroxy-4-oxobutanoic acid | Benzyl, Hydroxy, Keto | Potential anti-inflammatory |

| 3-Benzyl-4-methoxy-4-hydroxybutanoic acid | Benzyl, Methoxy, Hydroxy | Unknown |

Case Studies and Research Findings

- Neurodegenerative Disease Treatment : A study highlighted the potential of compounds similar to this compound in treating neurodegenerative diseases by inhibiting kynurenine-3-hydroxylase (KYN-3-OHase), an enzyme implicated in the formation of neurotoxic metabolites .

- Enzyme Interaction Studies : Interaction studies have shown that this compound selectively inhibits certain enzymes related to metabolic pathways. This inhibition may enhance the formation of neuroprotective metabolites while reducing harmful ones.

- Anti-inflammatory Mechanisms : Research has demonstrated that compounds with similar structures exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.